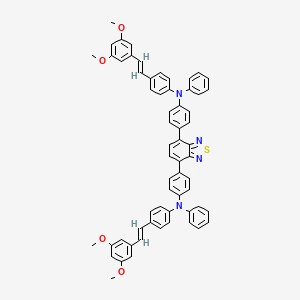
NF-|EB-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-κB-IN-9 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB-IN-9 has garnered significant attention in scientific research due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-9 involves several steps, typically starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to achieve the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions and selective oxidation steps are common in the synthesis of NF-κB inhibitors .
Industrial Production Methods
Industrial production of NF-κB-IN-9 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation methods, such as chromatography, are often employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
NF-κB-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
科学的研究の応用
NF-κB-IN-9 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of inflammation and immune responses.
Medicine: Potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Used in the development of anti-inflammatory drugs and other therapeutic agents
作用機序
NF-κB-IN-9 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets, such as the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκB proteins. This inhibition blocks the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes .
類似化合物との比較
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor with a similar mechanism of action.
Parthenolide: A natural product known for its NF-κB inhibitory properties.
MG-132: A proteasome inhibitor that indirectly affects the NF-κB pathway.
Uniqueness of NF-κB-IN-9
NF-κB-IN-9 stands out due to its high specificity and potency in inhibiting the NF-κB pathway. Unlike some other inhibitors, NF-κB-IN-9 has shown minimal off-target effects, making it a promising candidate for therapeutic applications .
特性
分子式 |
C62H50N4O4S |
|---|---|
分子量 |
947.1 g/mol |
IUPAC名 |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-N-[4-[4-[4-(N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C62H50N4O4S/c1-67-55-37-45(38-56(41-55)68-2)17-15-43-19-27-51(28-20-43)65(49-11-7-5-8-12-49)53-31-23-47(24-32-53)59-35-36-60(62-61(59)63-71-64-62)48-25-33-54(34-26-48)66(50-13-9-6-10-14-50)52-29-21-44(22-30-52)16-18-46-39-57(69-3)42-58(40-46)70-4/h5-42H,1-4H3/b17-15+,18-16+ |
InChIキー |
WXCFHCIREVZJQO-YTEMWHBBSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)/C=C/C8=CC(=CC(=C8)OC)OC)C9=CC=CC=C9)C1=CC=CC=C1)OC |
正規SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC(=CC(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


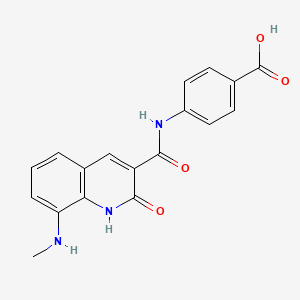
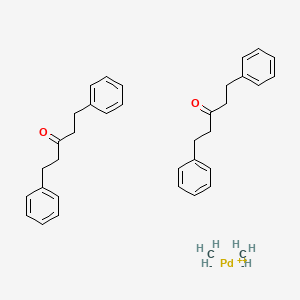
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
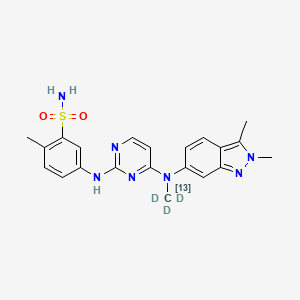
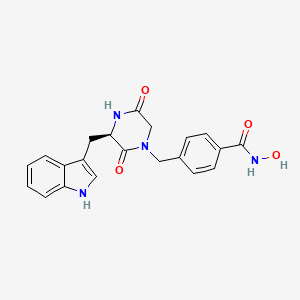
![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
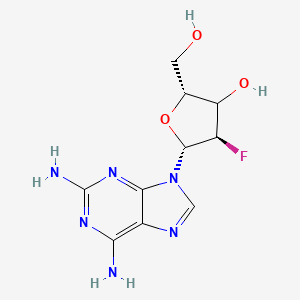

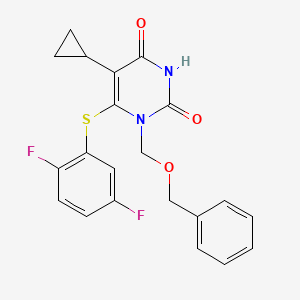
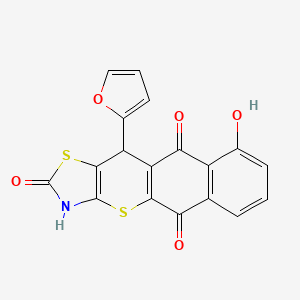
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)

